AKB-6899
Overview
Description
AKB-6899 is a compound known for its role as an inhibitor of prolyl hydroxylase domain 3 (PHD3). It is particularly noted for its ability to increase the production of the soluble form of the vascular endothelial growth factor receptor (sVEGFR-1) from granulocyte-macrophage colony-stimulating factor (GM-CSF)-treated macrophages. This compound leads to the stabilization of hypoxia-inducible factor 2 alpha (HIF-2α), which induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth .
Chemical Reactions Analysis
AKB-6899 undergoes several types of chemical reactions, primarily focusing on its role as a PHD3 inhibitor. The compound is involved in the stabilization of HIF-2α, which does not correspondingly increase HIF-1α levels . Common reagents and conditions used in these reactions include GM-CSF-treated macrophages, where this compound increases the levels of HIF-2α protein . The major products formed from these reactions include the soluble form of the VEGF receptor (sVEGFR-1) .
Scientific Research Applications
AKB-6899 has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study the inhibition of prolyl hydroxylase domain 3 (PHD3) and the stabilization of HIF-2α
Biology: The compound is utilized to investigate the role of HIF-2α in various biological processes, including its effects on macrophages and tumor growth
Medicine: This compound has potential therapeutic applications in cancer treatment due to its ability to decrease tumor growth by inducing sVEGFR-1 production from tumor-associated macrophages
Industry: While primarily used in research, the compound’s role in stabilizing HIF-2α and its effects on VEGF receptors may have implications for the development of new therapeutic agents
Mechanism of Action
AKB-6899 exerts its effects by inhibiting prolyl hydroxylase domain 3 (PHD3), leading to the stabilization of hypoxia-inducible factor 2 alpha (HIF-2α). This stabilization induces the production of the soluble form of the vascular endothelial growth factor receptor (sVEGFR-1) from GM-CSF-treated macrophages . The molecular targets involved include PHD3 and HIF-2α, with pathways related to hypoxia and angiogenesis being significantly affected .
Comparison with Similar Compounds
AKB-6899 is unique in its selective stabilization of HIF-2α without a corresponding increase in HIF-1α levels . Similar compounds include:
Vadadustat: Another PHD inhibitor that stabilizes HIF-2α but also affects HIF-1α to a greater extent.
FG-4592: A compound that stabilizes both HIF-1α and HIF-2α, used in the treatment of anemia.
Motesanib: An inhibitor of multiple receptor tyrosine kinases, including VEGFR, but with a broader range of targets compared to this compound.
This compound’s specificity for HIF-2α and its role in inducing sVEGFR-1 production from tumor-associated macrophages highlight its potential as a targeted therapeutic agent .
Properties
IUPAC Name |
2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWOWORYDKAEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007377-55-0 | |
Record name | AKB-6899 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007377550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AKB-6899 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIA31378BO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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